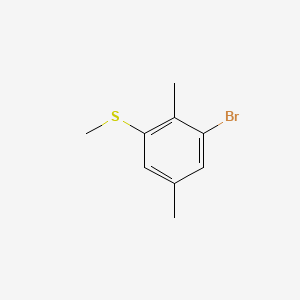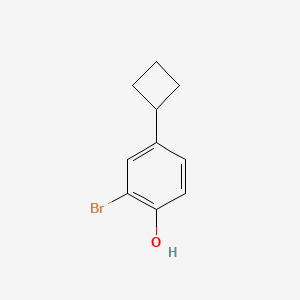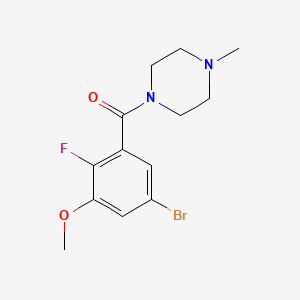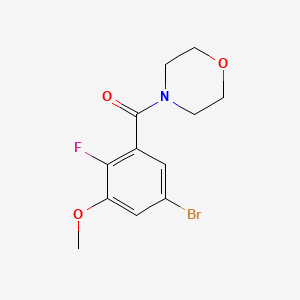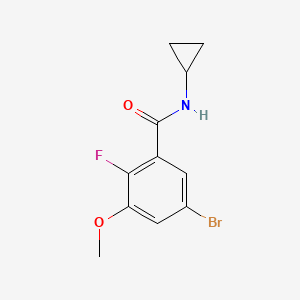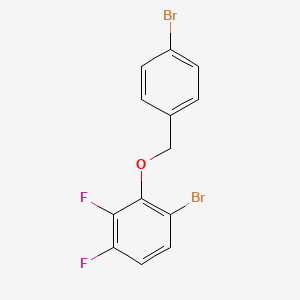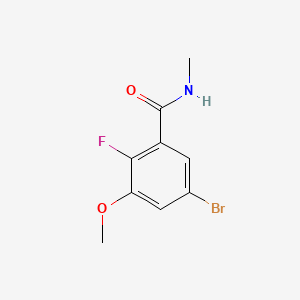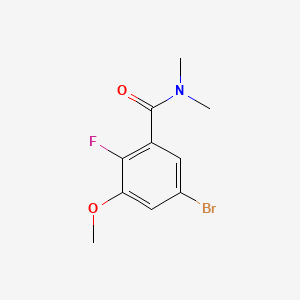
5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C10H11BrFNO2 . It has a molecular weight of 276.11 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrFNO2/c1-13(2)10(14)7-4-6(11)5-8(15-3)9(7)12/h4-5H,1-3H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, fluorine, methoxy, and dimethylamide groups.Physical And Chemical Properties Analysis
This compound is a solid compound .Applications De Recherche Scientifique
5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies. It has been used to study the effects of drugs on the nervous system, to study the effects of hormones on cell growth, and to study the effects of hormones on gene expression. This compound has also been used to study the effects of drugs on the cardiovascular system and to study the effects of drugs on the immune system.
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide is currently unknown. The compound’s structure suggests it may interact with a variety of proteins or enzymes in the body
Mode of Action
These interactions could lead to changes in the conformation or activity of the target, resulting in downstream effects .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound . Once the targets are identified, it will be possible to map out the biochemical pathways involved and understand the downstream effects of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown These effects would depend on the compound’s specific targets and the biochemical pathways it affects
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific cellular environment . Understanding these factors is crucial for optimizing the use of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide in lab experiments include its availability, its low toxicity, and its ability to induce a variety of biochemical and physiological responses. The limitations of using this compound in lab experiments include its lack of specificity for certain receptors and its limited understanding of its mechanism of action.
Orientations Futures
Future research on 5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide could focus on further understanding its mechanism of action, its effects on different cell types, and its potential therapeutic applications. Additionally, further research could focus on the development of new synthesis methods for this compound and its derivatives. Additionally, research could focus on the development of new methods for the detection of this compound in biological samples. Finally, research could focus on the development of new methods for the delivery of this compound to target tissues.
Méthodes De Synthèse
The synthesis of 5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide involves a three-step process. The first step is the reaction of 4-bromo-3-fluoroaniline with dimethylformamide to form 4-bromo-3-fluoro-N,N-dimethylbenzamide. The second step is the reaction of 4-bromo-3-fluoro-N,N-dimethylbenzamide with 2-fluorobenzoyl chloride to form this compound. The third and final step is the reaction of this compound with sodium hydroxide to form the desired product.
Propriétés
IUPAC Name |
5-bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2/c1-13(2)10(14)7-4-6(11)5-8(15-3)9(7)12/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHCYBGBROAAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC(=C1)Br)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

